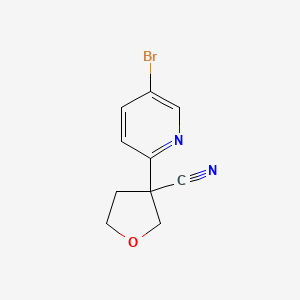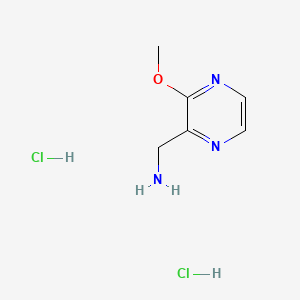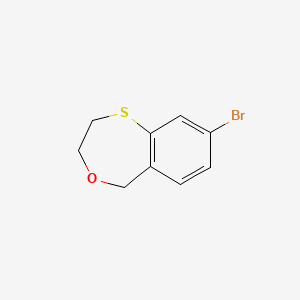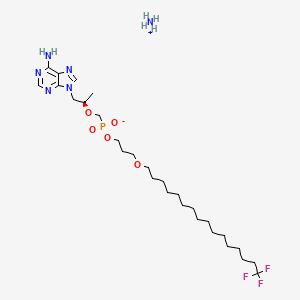![molecular formula C12H11F3N2O B13914341 [4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol is an organic compound with a complex structure that includes a trifluoromethyl group, a pyrazole ring, and a benzenemethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The resulting intermediate is then subjected to lithiation and electrophilic trapping to introduce the trifluoromethyl group . The final step involves the coupling of the pyrazole derivative with benzenemethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzenemethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring or the benzenemethanol moiety.
Applications De Recherche Scientifique
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-(Trifluoromethyl)benzyl alcohol: Similar in structure but lacks the pyrazole ring, used as a reagent in organic synthesis.
Uniqueness
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C12H11F3N2O |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-8-6-11(12(13,14)15)16-17(8)10-4-2-9(7-18)3-5-10/h2-6,18H,7H2,1H3 |
Clé InChI |
DLVJBXMRMWTLMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
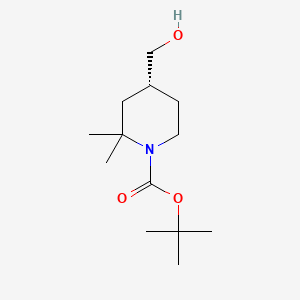
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
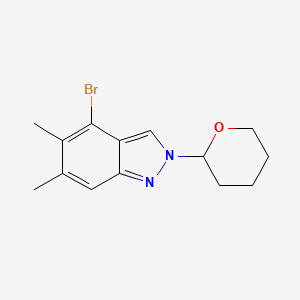
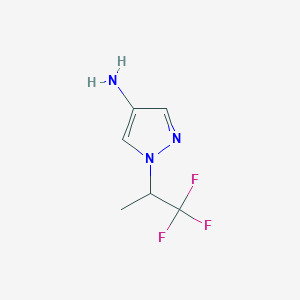

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
